2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]-
Description
2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]- is a naphthalene-derived carboxamide compound characterized by:
- A naphthalene backbone substituted with a cyano group (-CN) at the 6-position.
- An amide linkage connecting the naphthalene core to a phenyl ring.
- A cyclopentyloxy group (-O-cyclopentyl) attached to the phenyl ring at the 3-position.
Properties
CAS No. |
653605-00-6 |
|---|---|
Molecular Formula |
C23H20N2O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
6-cyano-N-(3-cyclopentyloxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C23H20N2O2/c24-15-16-8-9-18-13-19(11-10-17(18)12-16)23(26)25-20-4-3-7-22(14-20)27-21-5-1-2-6-21/h3-4,7-14,21H,1-2,5-6H2,(H,25,26) |
InChI Key |
HKDAYCCINKKFTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)C=C(C=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]- can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Solvent-free reactions, such as the fusion of aryl amines with ethyl cyanoacetate, are commonly used due to their simplicity and cost-effectiveness . These methods allow for the large-scale production of the compound with minimal purification steps.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The cyano and amide groups in the compound make it reactive towards nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]- has several scientific research applications:
Biology: The compound’s potential biological activities make it a subject of interest in biochemical research, particularly in the study of enzyme inhibitors and receptor modulators.
Medicine: Its unique structure and reactivity are explored in the development of new therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as dyes and polymers, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. The cyano and amide groups in the compound allow it to bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Functional Group and Counterion Modifications
Research Findings and Structural Trends
Steric and Electronic Effects
Counterion Impact
Methanesulfonate and trifluoroacetate counterions are associated with:
- Improved Solubility : Critical for drug delivery or industrial applications requiring aqueous compatibility.
- Acidic Byproducts : Trifluoroacetate may degrade under certain conditions, limiting long-term stability .
Biological Activity
2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]- is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H18N2O2
- Molecular Weight : 330.386 g/mol
- CAS Number : 653604-42-3
- IUPAC Name : 6-cyano-N-(3-(cyclopentyloxy)phenyl)naphthalene-2-carboxamide
Synthesis
The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]- typically involves the reaction of 2-naphthalenecarboxylic acid with specific amines and nitriles under controlled conditions. The process may utilize various catalysts and solvents to achieve high yield and purity.
Synthetic Route Overview
- Starting Materials : 2-naphthalenecarboxylic acid, cyclopentyloxy-substituted phenyl amines.
- Reaction Conditions : Temperature control, use of solvents (e.g., DMF), and catalysts (e.g., triethylamine).
- Purification : Techniques such as crystallization and chromatography are employed to isolate the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 2-Naphthalenecarboxamide. For instance, a study on naphthalene derivatives demonstrated significant antiproliferative effects against human cancer cell lines HepG2 and MCF-7, indicating that structural modifications can enhance biological activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 12b | MCF-7 | 5.4 |
| Compound 9 | HepG2 | 8.1 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound has shown to inhibit cell growth in various cancer cell lines.
- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells.
- Molecular Targeting : Potential interactions with specific proteins involved in cancer progression have been proposed.
Case Studies
-
Study on Antitumor Activity
A recent investigation focused on the synthesis and biological evaluation of naphthalene derivatives, including variations of 2-Naphthalenecarboxamide. The study found that certain derivatives displayed enhanced anticancer activity due to their ability to modulate apoptosis-related pathways . -
Electrophilicity and Biological Effectiveness
DFT calculations revealed that some derivatives possess favorable electrophilicity values, correlating with their biological effectiveness in inhibiting cancer cell proliferation . For instance, compound 9 exhibited an electrophilicity value of , supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
